(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).Scientific Research Applications
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Material Synthesis : It can be used in the synthesis of various materials due to its versatile chemical structure. The details about the specific materials and the synthesis procedures are not provided in the current resources.
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Catalysis : This compound can also be used in catalysis. The specific catalytic reactions and the conditions are not specified in the current resources.
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Synthesis of Benzimidazole Derivatives : A research paper describes the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-(4-((1H-benzo[d]imidazol-2-yl)sulfanyl)phenyl)methylidene)hydrazine-1-carbothioamide .
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Synthesis of Thiosemicarbazones : A research paper describes the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-(4-((1H-benzo[d]imidazol-2-yl)sulfanyl)phenyl)methylidene)hydrazine-1-carbothioamide . Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
properties
IUPAC Name |
(4-bromo-1-methylbenzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPSSTUGWUKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653994 | |
Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol | |
CAS RN |
1150618-44-2 | |
Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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